molecular formula C18H19FN2O5 B3882999 N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-(4-fluorophenoxy)acetamide

N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B3882999
M. Wt: 362.4 g/mol
InChI Key: ZMXNFBSXCRBNPT-UHFFFAOYSA-N
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Description

“N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-(4-fluorophenoxy)acetamide” is an organic compound. It contains an acetamide group (CH3CONH2), which is a derivative of acetic acid where one of the -OH groups has been replaced by an -NH2 group . It also contains a fluorophenoxy group, which is a derivative of phenol with a fluorine atom and an ether group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenyl rings, the acetamide group, and the fluorophenoxy group . The exact structure would depend on the positions of these groups on the rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the acetamide group might undergo hydrolysis to form acetic acid and an amine . The ether group in the fluorophenoxy part might be cleaved under acidic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present. For example, the presence of the polar acetamide group might increase the compound’s solubility in polar solvents .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its reactivity, stability, and possible uses in various fields such as medicinal chemistry .

Properties

IUPAC Name

N-(4-acetamido-2,5-dimethoxyphenyl)-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5/c1-11(22)20-14-8-17(25-3)15(9-16(14)24-2)21-18(23)10-26-13-6-4-12(19)5-7-13/h4-9H,10H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXNFBSXCRBNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1OC)NC(=O)COC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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